
1-(p-Tolyloxy)cyclopropane-1-carboxylic acid
Description
1-(p-Tolyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a para-tolyloxy substituent. The cyclopropane ring confers rigidity, while the p-tolyloxy group introduces steric bulk and electron-donating effects via its methoxy moiety.
Properties
CAS No. |
1399658-38-8 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-methylphenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)14-11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
UXPCBFMLKHKMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-tolyloxyacetic acid with a cyclopropanating agent such as diazomethane or a carbene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(p-Tolyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and carboxylic acid group can participate in binding interactions, influencing the activity of target proteins and pathways. These interactions can modulate biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Research Findings
- Electronic Effects : The p-tolyloxy group’s electron-donating methoxy moiety stabilizes the cyclopropane ring via conjugation, reducing ring strain compared to electron-withdrawing substituents (e.g., bromine) .
- Acidity Trends : Fluorine’s electronegativity lowers the pKa of 1-fluorocyclopropane-1-carboxylic acid (pKa ~3.5) compared to the p-tolyloxy analog (estimated pKa ~4.5) .
- Thermal Stability : Cyclopropane dicarboxylic acids (e.g., 1,1-cyclopropane dicarboxylic acid) exhibit higher thermal stability due to dual carboxyl groups, enabling use in high-temperature polymer synthesis .
Biological Activity
1-(p-Tolyloxy)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 1-(4-methylphenoxy)cyclopropane-1-carboxylic acid
Properties Table
Property | Value |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Research indicates that this compound may interact with specific biological targets, influencing various metabolic pathways. Its structure allows it to function as a modulator for certain enzymes, potentially affecting processes such as inflammation and metabolic regulation.
Therapeutic Potential
The compound has been studied for its potential applications in treating conditions such as:
- Diabetes : It may act on GPR120, a G protein-coupled receptor involved in glucose metabolism and insulin sensitivity .
- Inflammation : Preliminary studies suggest it could have anti-inflammatory properties, which are crucial in managing chronic diseases.
Study 1: Diabetes Management
A study explored the effects of this compound on insulin sensitivity in diabetic models. The findings indicated that administration of the compound led to significant improvements in glucose tolerance tests compared to control groups. The proposed mechanism involved modulation of GPR120 pathways, enhancing insulin signaling .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
2,4-Dichlorophenoxyacetic acid | Herbicidal activity | Auxin mimicry |
1-Aminocyclopropane-1-carboxylic acid | Ethylene precursor in plants | Modulates plant growth |
Phenylbutyrate | Neuroprotective effects | Histone deacetylase inhibition |
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